molecular formula C16H12N2O2S3 B2655544 (E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868147-24-4

(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No. B2655544
CAS RN: 868147-24-4
M. Wt: 360.46
InChI Key: RBLQVTUYWTWTHY-NTEUORMPSA-N
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Description

(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12N2O2S3 and its molecular weight is 360.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of thiazolidinone derivatives, including those related to the compound . These compounds exhibit potent activity against a spectrum of bacteria and fungi, indicating their potential for developing new antimicrobial agents. For instance, studies have synthesized and characterized thiazolidinone derivatives, revealing significant activity against mycobacteria, including Mycobacterium tuberculosis, and other non-tuberculous mycobacteria. Additionally, some derivatives showed notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical pathogen in healthcare settings (Krátký, Vinšová, & Stolaříková, 2017). Another study highlighted the synthesis of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents, showing significant efficacy against a range of bacterial and fungal pathogens (Incerti et al., 2017).

Anti-inflammatory Activity

Thiazolidinone compounds have also been explored for their anti-inflammatory properties. A study synthesized derivatives of thiazolidin-4-one and evaluated their anti-inflammatory activity. Some derivatives displayed significant anti-inflammatory effects, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Sunder & Maleraju, 2013).

Anticancer Activity

The potential of thiazolidinone derivatives as anticancer agents has been investigated, with some compounds showing considerable activity against various cancer cell lines. The synthesis of novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated anticancer activity in vitro, highlighting the versatility of thiazolidinone frameworks in drug development for cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antifibrotic and Antioxidant Activities

Further research into thiazolidinone derivatives has uncovered their antifibrotic and antioxidant potentials. Some compounds have been identified as candidates for antifibrotic therapy, showing effects comparable to known drugs without significant superoxide radical scavenging, suggesting a targeted action mechanism (Kaminskyy et al., 2016). Additionally, certain derivatives exhibit excellent antioxidant activity, further broadening the therapeutic applications of these compounds (Čačić et al., 2010).

properties

IUPAC Name

N-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S3/c1-10(19)17-11-4-6-12(7-5-11)18-15(20)14(23-16(18)21)9-13-3-2-8-22-13/h2-9H,1H3,(H,17,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLQVTUYWTWTHY-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide

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